molecular formula C7H8N2O2 B029282 Nudifloramide CAS No. 701-44-0

Nudifloramide

Cat. No. B029282
CAS RN: 701-44-0
M. Wt: 152.15 g/mol
InChI Key: JLQSXXWTCJPCBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nudifloramide's synthesis is highlighted in studies like that of Mukherjee and Chatterjee (1966), who explored the structure and synthesis of nudiflorine, a related compound. They confirmed its structure through comprehensive synthesis and discussed its biogenesis alongside similar compounds, providing insights into the synthetic pathways that might be relevant for this compound as well (Mukherjee & Chatterjee, 1966).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as nudiflorine, is determined through physical and chemical studies, which shed light on the structural intricacies of these molecules. The assignment of the specific molecular structures is essential for understanding the functional capabilities and reactive nature of this compound (Mukherjee & Chatterjee, 1966).

Scientific Research Applications

  • Haemostasis, Anti-inflammation, and Bacteriostasis : Callicarpa nudiflora (C. nudiflora) is noted for its pharmacological activities in haemostasis, anti-inflammation, and bacteriostasis, and is commonly used for these therapeutic purposes (L. Ming-sheng, 2012).

  • Anti-Inflammatory Effects : C. nudiflora may exert anti-inflammatory effects by targeting complement 3 and 5 in the pathway of cells and molecules involved in acute inflammatory responses (Yong-sheng Wu et al., 2020).

  • Wound Healing : A study found that water extract of Callicarpa nudiflora significantly accelerates wound healing and enhances skin repair in deep second-degree scald rats, supporting its traditional use in wound care (Xu-Guang Zhang et al., 2019).

  • Neuroinflammation in Alzheimer's Disease : Callicarpa nudiflora has shown potential in inhibiting neuroinflammation associated with Alzheimer's disease (Guodong Yang et al., 2022).

  • Hepatoprotective Potential : Commelina nudiflora exhibits potential hepatoprotective effects, suppressing oxidative stress and inflammation, and aiding in healing liver lesions in rats (M. D. Shah et al., 2017).

  • Antioxidant and Antimicrobial Activity : Extracts of Commelina nudiflora show promising in-vitro antioxidant and antimicrobial activities, especially against Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi (Palaniselvam Kuppusamy et al., 2014).

  • Analgesic Effects : C. nudiflora has been identified to have analgesic effects, with variations in active chemical components depending on the region of growth (Yunlu Peng et al., 2021).

properties

IUPAC Name

1-methyl-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSXXWTCJPCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220374
Record name N'-Methyl-2-pyridone-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N1-Methyl-2-pyridone-5-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

701-44-0
Record name N1-Methyl-2-pyridone-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Methyl-2-pyridone-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Methyl-2-pyridone-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NUDIFLORAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68139USC7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N1-Methyl-2-pyridone-5-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is nudifloramide, and why is its presence in breast milk significant?

A1: this compound is a metabolite of nicotinamide, also known as vitamin B3. [] While not a vitamin itself, its presence in breast milk provides insights into the metabolism of B vitamins, particularly niacin, in lactating mothers. [] This is significant because B vitamins are crucial for infant growth and development. []

Q2: How was this compound quantified in breast milk in the provided study?

A2: The study utilized a novel method involving isotope dilution, enzymatic treatment, and protein precipitation of breast milk samples. [] This prepared the samples for analysis using reversed-phase liquid chromatography coupled with tandem mass spectrometry. [] This approach allowed for accurate quantification of this compound alongside 17 other water-soluble vitamins and their metabolites. []

Q3: What can the presence of this compound in breast milk tell us about an infant's health?

A3: While the study primarily focused on developing and validating a method for quantifying this compound and other B vitamins in breast milk, its presence can potentially serve as a biomarker for future research. [] Further investigation is needed to determine if variations in this compound levels correlate with specific health outcomes in infants. This information could then be used to develop targeted interventions to improve infant health outcomes.

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